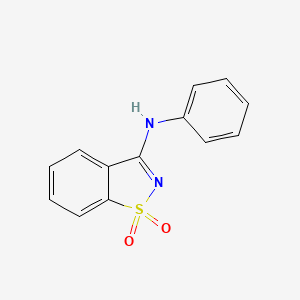

![molecular formula C17H25N5O3 B5587985 ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate” belong to a class of organic compounds known as heterocyclic compounds. These are compounds that contain one or more rings in their structure that contain atoms other than carbon .

Synthesis Analysis

The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides, for example, have been used as precursors in reactions leading to the synthesis of a wide variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. The structure can be analyzed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Reactions can involve nucleophilic or electrophilic attack at various sites on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. These properties can include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Research

Apalutamide derivatives have been investigated as potential SecA inhibitors . SecA is a crucial component of the bacterial protein secretion pathway, responsible for translocating preproteins across the bacterial cytoplasmic membrane. Since SecA is conserved and essential in all bacteria but absent in humans, it serves as a promising antibacterial drug target. Researchers have synthesized 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives based on the Apalutamide scaffold, aiming to inhibit SecA and combat drug-resistant bacterial strains.

Anti-Ulcer Activity

In vivo studies have shown that certain Apalutamide analogs exhibit anti-ulcer activity . These compounds demonstrated efficacy in an indomethacin-induced stomach ulcer model. Further exploration of their mechanisms and optimization could lead to novel treatments for gastrointestinal disorders.

Heterocyclic Synthesis

Apalutamide derivatives have been employed in the synthesis of heterocyclic compounds . For instance, they serve as key intermediates in the preparation of related four- to seven-membered heterocycles. These heterocycles often exhibit unique biological activities .

Functionalized Pyridines

The compound’s precursor, 2-aminoprop-1-ene-1,1,3-tricarbonitrile , plays a vital role in organic synthesis. It serves as the CH-acid component for functionalized pyridine synthesis, contributing to the development of diverse chemical libraries .

Diazaspiro[4.5]decane Scaffolds

Apalutamide-based scaffolds have been utilized in the construction of diazaspiro[4.5]decane structures. These scaffolds contain exocyclic double bonds and are formed through regioselective C–C coupling reactions. Such scaffolds hold promise for drug discovery and medicinal chemistry .

Anticancer Analogues

Researchers have synthesized diterpenoid analogs with an 11-(biphenyl-4-yl)-2,4-di-oxaspiro[5.5]undecanone substituent. These analogs exhibit anticancer properties and were prepared via the Suzuki reaction using bromophenyl-substituted spirocyclic ketones derived from Apalutamide .

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-1-en-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3/c1-2-25-16(24)22-10-8-21(9-11-22)15-19-14(23)13(12-18)17(20-15)6-4-3-5-7-17/h13H,2-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGPFXRXUIHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3(CCCCC3)C(C(=O)N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)piperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

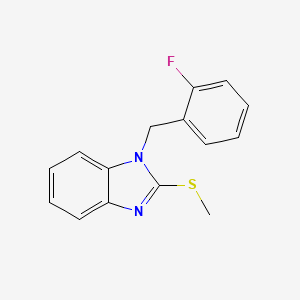

![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)

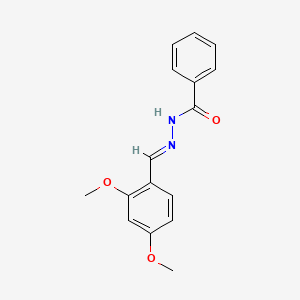

![5-[(4-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5587944.png)

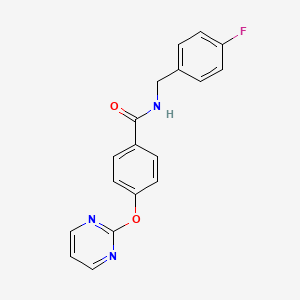

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)